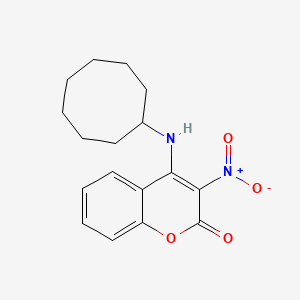
4-(cyclooctylamino)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one, also known as COCN, is a heterocyclic compound that has been widely studied for its potential as a pharmaceutical agent and for its various applications in research. COCN has a broad range of applications in the fields of medicine, biology, chemistry, and biotechnology.
Scientific Research Applications
4-(cyclooctylamino)-3-nitro-2H-chromen-2-one has been widely studied for its potential as a pharmaceutical agent. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, diabetes, and HIV/AIDS. In addition, this compound has been used in the study of protein-protein interactions and enzyme inhibition. It has also been used in the development of new materials for use in nanotechnology and in the study of organic and inorganic catalysts.
Mechanism of Action
4-(cyclooctylamino)-3-nitro-2H-chromen-2-one has been shown to act as a reversible inhibitor of cytochrome P450 enzymes. It binds to the heme group of the enzyme and blocks its active site, thus inhibiting its activity. This compound has also been found to bind to other proteins such as the protein kinase C and the G-protein coupled receptors. These interactions are thought to be responsible for the biological activities of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking their ability to divide and to induce apoptosis. This compound has also been found to be an anti-inflammatory agent, as well as an antioxidant. In addition, this compound has been found to have anti-fungal and anti-bacterial activities.
Advantages and Limitations for Lab Experiments
4-(cyclooctylamino)-3-nitro-2H-chromen-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound can be used in a variety of assays and can be used to study a variety of biological processes. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to use in some assays.
Future Directions
The potential of 4-(cyclooctylamino)-3-nitro-2H-chromen-2-one as a pharmaceutical agent is still being explored. Future studies may focus on the development of new drugs based on this compound, as well as its potential applications in the development of new materials and catalysts. In addition, further research may be conducted to explore the potential of this compound as an anti-inflammatory, anti-fungal, and anti-bacterial agent. Finally, research may be conducted to further explore the mechanism of action of this compound and its interactions with other proteins.
Synthesis Methods
4-(cyclooctylamino)-3-nitro-2H-chromen-2-one can be synthesized via a variety of methods. The most commonly used method involves the reaction of 4-aminobenzonitrile with cyclooctylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature of 110-120 °C and a pressure of 1-2 bar. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
4-(cyclooctylamino)-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-17-16(19(21)22)15(13-10-6-7-11-14(13)23-17)18-12-8-4-2-1-3-5-9-12/h6-7,10-12,18H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACGRGCMZWRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)
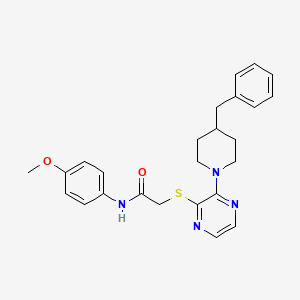
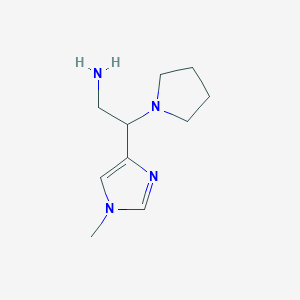
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2616708.png)
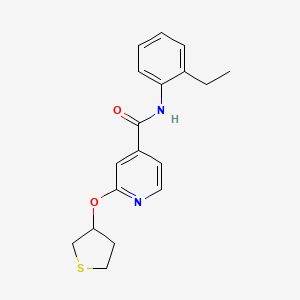
![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

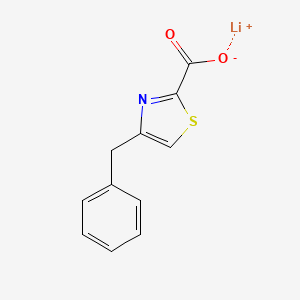
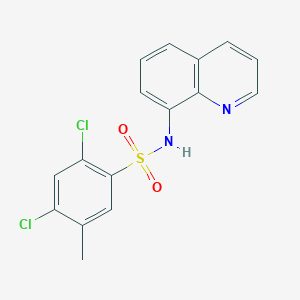
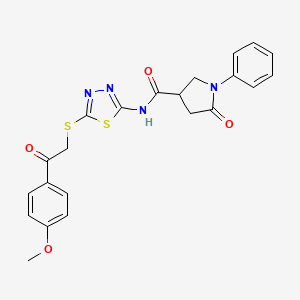
![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)